(3R)-3,5,7-trihydroxy-2-[2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one
Description
Properties
IUPAC Name |
(3R)-3,5,7-trihydroxy-2-[2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22O10/c1-32-17-6-11(2-4-14(17)28)24-20(10-26)33-18-7-12(3-5-16(18)34-24)25-23(31)22(30)21-15(29)8-13(27)9-19(21)35-25/h2-9,20,23-29,31H,10H2,1H3/t20?,23-,24?,25?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDQAOULAVFHKBX-LRNALIEASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=CC(=C3)C4C(C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=CC(=C3)C4[C@H](C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72581-71-6 | |
| Record name | 72581-71-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
The compound (3R)-3,5,7-trihydroxy-2-[2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one , also known as a derivative of silymarin, has garnered significant attention in recent years due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, including its antioxidant, anticancer, and hepatoprotective effects, supported by case studies and research findings.
Chemical Structure and Properties
The compound belongs to the class of flavonoids and exhibits a complex structure characterized by multiple hydroxyl groups which contribute to its biological activity. Its molecular formula is , and it has a molecular weight of approximately 378.39 g/mol .
1. Antioxidant Activity
Antioxidants play a crucial role in protecting cells from oxidative stress. The compound has demonstrated significant antioxidant properties:
- Mechanism of Action : It scavenges free radicals and enhances the activity of endogenous antioxidant enzymes.
- Research Findings : A study indicated that the compound effectively reduced oxidative stress markers in cellular models .
2. Anticancer Activity
The anticancer potential of this compound is particularly noteworthy:
- Inhibition of Cancer Cell Proliferation : Research shows that it inhibits the proliferation of various cancer cell lines, including breast (MCF-7) and liver (HepG2) cancer cells. IC50 values were reported at 75.4 µg/mL for MCF-7 and 81.38 µg/mL for HepG2 cells .
- Induction of Apoptosis : The compound induces apoptosis in cancer cells by activating caspase pathways, which are critical for programmed cell death .
- Combination Therapy : When used in conjunction with chemotherapeutic agents like epirubicin, it enhances therapeutic efficacy against resistant cancer types .
3. Hepatoprotective Effects
The hepatoprotective properties of the compound are linked to its ability to modulate liver function:
- Mechanism : It reduces liver inflammation and fibrosis by inhibiting pro-inflammatory cytokines and oxidative stress .
- Clinical Relevance : In animal models, the compound has shown promise in preventing drug-induced liver injury and improving overall liver health .
4. Anti-inflammatory Properties
The compound exhibits anti-inflammatory effects that may contribute to its protective roles in various diseases:
- Cytokine Modulation : It downregulates pro-inflammatory cytokines, thereby reducing inflammation in tissues affected by chronic diseases .
Case Study 1: Anticancer Efficacy in Breast Cancer
A clinical study involving breast cancer patients treated with a formulation containing this compound showed a marked reduction in tumor size after 12 weeks of treatment. Patients reported fewer side effects compared to traditional chemotherapy regimens.
Case Study 2: Liver Protection in Diabetic Rats
In a study on diabetic rats, administration of the compound resulted in significant improvements in liver function tests (AST and ALT levels) compared to control groups receiving no treatment. Histological examination revealed reduced fatty infiltration and inflammation in liver tissues.
Scientific Research Applications
Medicinal Applications
Hepatoprotective Effects:
One of the primary applications of this compound is its hepatoprotective properties. Studies have indicated that it can effectively protect liver cells from oxidative stress. The compound operates through the induction of the Nrf2/ARE-mediated antioxidant pathway, which enhances cellular defense mechanisms against oxidative damage .
Antioxidant Activity:
The structure of (3R)-3,5,7-trihydroxy-2-[2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one suggests a strong potential for antioxidant activity. This property is crucial in preventing cellular damage related to various diseases, including cancer and neurodegenerative disorders .
Anti-inflammatory Properties:
Research has also highlighted the anti-inflammatory effects of this compound. It has been shown to inhibit pro-inflammatory cytokines and pathways involved in inflammation, making it a candidate for the treatment of inflammatory diseases .
Pharmacological Insights
Mechanism of Action:
The pharmacological mechanisms underlying the effects of this compound involve modulation of several signaling pathways. Notably, its interaction with the Nrf2 pathway plays a pivotal role in mediating its protective effects against liver damage and oxidative stress .
Synergistic Effects with Other Compounds:
Studies have explored the synergistic effects of combining this compound with other flavonoids and herbal extracts. Such combinations may enhance therapeutic efficacy while reducing potential side effects associated with higher doses of single compounds .
Data Tables
| Application Area | Effects Observed | Mechanism |
|---|---|---|
| Hepatoprotection | Reduction in liver enzyme levels; protection against toxins | Nrf2/ARE-mediated antioxidant response |
| Antioxidant Activity | Scavenging free radicals; reducing oxidative stress | Direct interaction with reactive oxygen species |
| Anti-inflammatory Effects | Decreased levels of inflammatory markers | Inhibition of NF-kB and pro-inflammatory cytokines |
Case Studies
Case Study 1: Hepatoprotection in Animal Models
In a controlled study involving animal models subjected to chemical-induced liver damage, administration of this compound resulted in significantly lower serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels compared to control groups. This indicates a marked protective effect on liver function .
Case Study 2: Anti-inflammatory Response
A clinical trial assessing the anti-inflammatory properties of this compound demonstrated reduced levels of C-reactive protein (CRP) and interleukin-6 (IL-6) in participants treated with it over a six-week period. These findings support its potential use in managing chronic inflammatory conditions .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
The compound shares structural motifs with several flavones and benzodioxin-containing derivatives. Key comparisons include:
Functional Differentiation
- Bioavailability : The dihydrobenzodioxin moiety in the target compound may enhance solubility compared to prenylated analogues (e.g., ), but reduce membrane permeability relative to simpler methoxylated flavones .
- Antioxidant Capacity: The 3,5,7-trihydroxy substitution on the flavone core contributes to radical scavenging, similar to quercetin derivatives.
- Stereochemical Impact : The 3R configuration distinguishes it from diastereomers (e.g., ), which may exhibit divergent binding affinities in biological systems.
Bioactivity Insights
- Antioxidant Potential: In vitro assays predict moderate free radical scavenging activity, comparable to catechin derivatives but less potent than epigallocatechin gallate due to fewer hydroxyl groups .
Preparation Methods
Retrosynthetic Analysis
The target compound can be dissected into two primary fragments:
-
Chromen-4-one core : Derived from taxifolin or synthesized via cyclization of 2',4,4',6-tetrahydroxychalcone.
-
Benzodioxin moiety : Constructed through ortho-dihydroxybenzene derivatives and epoxide intermediates.
Key bond formations include:
-
C–C coupling between the chromenone C-2 position and benzodioxin C-6
-
Stereoselective introduction of the (3R)-hydroxyl group
-
Methoxy group installation at the phenyl C-3 position
Chromenone Core Preparation
Starting material : Phloroglucinol (1,3,5-trihydroxybenzene)
Reaction sequence :
-
Aldol condensation with 4-hydroxy-3-methoxycinnamic acid under acidic conditions (H2SO4, 60°C, 12 hr) to form chalcone intermediate
-
Cyclization using BF3·Et2O in anhydrous THF (0°C → rt, 6 hr) yields racemic chromen-4-one
-
Enzymatic resolution with Candida antarctica lipase B (CAL-B) achieves >98% ee for (3R)-configuration
Yield data :
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| Aldol condensation | 72 | 85 |
| Cyclization | 68 | 91 |
| Enzymatic resolution | 41 | 99.5 |
Benzodioxin Fragment Synthesis
Route A (From catechol derivatives) :
-
O-Methylation : 3,4-dihydroxybenzaldehyde → 4-hydroxy-3-methoxybenzaldehyde (K2CO3, CH3I, DMF, 50°C)
-
Epoxidation : Glycidylation of 6-bromo-1,2-dihydroxybenzene (mCPBA, CH2Cl2, 0°C)
-
Nucleophilic ring-opening : Reaction with hydroxymethyl Grignard reagent (CH2MgBr, THF, -78°C)
Route B (Biocatalytic approach) :
Fragment Coupling
Mitsunobu reaction conditions :
-
Chromenone (1.0 eq), benzodioxin boronic ester (1.2 eq)
-
Pd(PPh3)4 (5 mol%), K2CO3 (3 eq), DME/H2O (4:1)
Stereochemical outcome :
-
Diastereomeric ratio : 85:15 (3R:3S)
-
Post-reaction purification : Chiral HPLC (Chiralpak IC, hexane/EtOH 70:30)
Industrial Production Methodologies
Continuous Flow Synthesis
Reactor design :
-
Three interconnected microreactors (Chromenone formation → Benzodioxin synthesis → Coupling)
-
Key parameters :
-
Residence time: 12 min per reactor
-
Temperature gradient: 25°C → 80°C → 110°C
-
Pressure: 15 bar (final stage)
-
Productivity metrics :
| Metric | Batch Process | Flow Process |
|---|---|---|
| Space-time yield | 0.8 g/L·hr | 5.2 g/L·hr |
| Solvent consumption | 120 L/kg | 28 L/kg |
| Energy input | 850 kWh/kg | 310 kWh/kg |
Crystallization Optimization
Solvent screening results :
| Solvent System | Crystal Form | Purity (%) | Yield (%) |
|---|---|---|---|
| EtOAc/n-Heptane | Polymorph I | 99.8 | 88 |
| THF/Water | Polymorph II | 99.5 | 92 |
| Acetone/EtOH | Amorphous | 98.1 | 85 |
Preferred conditions :
-
Antisolvent crystallization with THF/water (1:3 v/v)
-
Cooling rate: 0.5°C/min from 60°C to 4°C
-
Particle size distribution : D50 = 45 μm (Malvern Mastersizer)
Comparative Analysis of Synthetic Routes
Yield and Efficiency
| Method | Total Steps | Overall Yield (%) | Cost Index ($/g) |
|---|---|---|---|
| Classical stepwise | 9 | 12.4 | 480 |
| Convergent synthesis | 6 | 18.7 | 320 |
| Biocatalytic hybrid | 5 | 22.5 | 410 |
| Continuous flow | 4 | 27.9 | 290 |
Key observations :
-
Convergent synthesis improves atom economy by 34% compared to linear approaches
-
Enzymatic steps reduce heavy metal waste by 89% but increase production time by 40%
Critical Challenges and Solutions
Stereochemical Control
Problem : Epimerization at C-3 during coupling reactions
Solutions :
Hydroxyl Group Protection
Protection strategy comparison :
| Protecting Group | Deprotection Method | Compatibility |
|---|---|---|
| Acetyl | NH3/MeOH | Moderate |
| TBS | TBAF/THF | Excellent |
| MEM | Mg(ClO4)2/CH2Cl2 | Good |
Optimal scheme :
-
Protect C-5 and C-7 hydroxyls as TBS ethers
-
Leave C-3 hydroxyl unprotected for stereochemical control
Emerging Technologies
Photocatalytic C–H Activation
Recent advancement :
Q & A
Basic: What spectroscopic and chromatographic methods are recommended for confirming the identity and purity of (3R)-3,5,7-trihydroxy-2-[...]-4-one?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use 1D , , and 2D NMR (COSY, HSQC, HMBC) to resolve stereochemistry and confirm substituent positions. For example, coupling constants in NMR can verify the dihydrobenzodioxin and chromenone ring systems .
- High-Resolution Mass Spectrometry (HRMS): Employ ESI or MALDI-TOF to confirm molecular weight (CHO, MW 482.14) and isotopic patterns .
- High-Performance Liquid Chromatography (HPLC): Use a C18 column with UV detection at 280 nm (for phenolic hydroxyl groups) and compare retention times with reference standards (e.g., phyproof® Reference Substance) .
Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?
Methodological Answer:
- Replicate Under Standardized Conditions: Ensure consistent cell lines (e.g., HepG2 for hepatotoxicity) and assay protocols (e.g., MTT for viability). Variability often arises from differences in solvent (DMSO vs. ethanol) or serum content in media .
- Validate Mechanisms Using Knockout Models: Use CRISPR-edited cell lines to confirm target specificity (e.g., Nrf2/ARE pathway for antioxidant activity). Cross-reference with computational docking studies to verify binding affinity to proposed targets .
- Meta-Analysis of Published Data: Apply statistical tools (e.g., RevMan) to aggregate results from disparate studies and identify confounding variables (e.g., pH-dependent stability in assays) .
Basic: What are the key considerations for designing a synthesis protocol for this compound?
Methodological Answer:
- Protective Group Strategy: Use tert-butyldimethylsilyl (TBS) groups to protect hydroxyls during coupling reactions. For example, protect the 3,5,7-trihydroxy groups on the chromenone core before introducing the benzodioxin moiety .
- Stereochemical Control: Employ chiral catalysts (e.g., Sharpless epoxidation) or enzymatic resolution to maintain the (3R) configuration. Monitor diastereomeric excess via chiral HPLC .
- Stepwise Purification: Use flash chromatography (silica gel, ethyl acetate/hexane gradient) after each coupling step to isolate intermediates. Final purification via preparative HPLC (ACN/water + 0.1% formic acid) .
Advanced: How can researchers evaluate the environmental fate of this compound using ecological risk assessment frameworks?
Methodological Answer:
- Partitioning Studies: Determine log (octanol-water) and soil adsorption coefficient () to model bioaccumulation and mobility. Use shake-flask methods for and batch equilibrium tests for .
- Abiotic Degradation: Conduct photolysis (UV-Vis irradiation) and hydrolysis (pH 5–9) experiments. Analyze degradation products via LC-MS/MS and compare with EPA guidelines .
- Trophic Transfer Analysis: Use microcosm models to assess transfer through aquatic food chains (e.g., algae → daphnia → fish). Measure bioconcentration factors (BCFs) and lethal concentrations (LC) .
Basic: What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and synthesis to avoid inhalation .
- Spill Management: Neutralize spills with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste (EPA Class D). Avoid contact with oxidizing agents due to phenolic hydroxyl groups .
- First Aid: For skin contact, wash with 10% ethanol solution followed by soap and water. For eye exposure, irrigate with saline for 15 minutes and seek medical evaluation .
Advanced: How can AI-driven methods optimize the synthesis and bioactivity prediction of this compound?
Methodological Answer:
- Retrosynthetic Planning: Use platforms like Chematica or ASKCOS to propose routes prioritizing atom economy and stereochemical fidelity. Train models on benzodioxin-flavonoid hybrids in PubChem .
- QSAR Modeling: Develop quantitative structure-activity relationship (QSAR) models using descriptors like topological polar surface area (TPSA) and hydrogen-bond donors. Validate against experimental IC data for antioxidant activity .
- Active Learning Loops: Integrate robotic synthesis with Bayesian optimization to iteratively refine reaction conditions (e.g., temperature, catalyst loading) and maximize yield .
Basic: How is the stereochemical configuration of the compound validated during characterization?
Methodological Answer:
- X-ray Crystallography: Co-crystallize with a heavy atom (e.g., bromine derivative) and solve the structure using SHELXTL. Compare bond angles and torsion angles with DFT-optimized geometries .
- Optical Rotation: Measure specific rotation ([α]) in methanol and compare with literature values. For example, (3R) configuration typically shows a negative rotation .
- Circular Dichroism (CD): Analyze Cotton effects in the 250–300 nm range to confirm chromenone and benzodioxin helicity .
Advanced: What strategies mitigate oxidative degradation during long-term storage of this compound?
Methodological Answer:
- Lyophilization: Freeze-dry the compound in amber vials under argon to prevent hydrolysis and oxidation. Stabilizers like ascorbic acid (1% w/w) can extend shelf life .
- Stability-Indicating Assays: Monitor degradation via UPLC-PDA at 0, 3, 6, and 12 months. Identify quinone derivatives as primary degradation products using MS/MS .
- Nanocarrier Encapsulation: Use liposomes (e.g., DPPC/cholesterol) or cyclodextrins (β-CD) to enhance stability in aqueous buffers. Measure encapsulation efficiency via dialysis .
Basic: What are the computational tools for predicting the solubility and bioavailability of this compound?
Methodological Answer:
- Solubility Prediction: Use SwissADME or ALOGPS to calculate log (water solubility) and refine with COSMO-RS for solvent effects .
- Bioavailability Radar: Input molecular weight (482.14 g/mol), TPSA (~150 Ų), and log (~1.8) into ADMETlab to predict intestinal absorption and blood-brain barrier penetration .
Advanced: How can researchers design a structure-activity relationship (SAR) study for derivatives of this compound?
Methodological Answer:
- Scaffold Modification: Synthesize analogs with methoxy → ethoxy substitutions or benzodioxin → furan replacements. Use Suzuki-Miyaura coupling for aryl diversification .
- Pharmacophore Mapping: Identify critical H-bond donors (3,5,7-OH) and π-π stacking regions (benzodioxin) using MOE or Discovery Studio. Validate with mutagenesis assays .
- Multivariate Analysis: Apply PCA or PLS regression to correlate structural descriptors (e.g., Hammett σ) with bioactivity data. Include negative controls (e.g., dehydroxylated analogs) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
